Indolylacryloylglycine

Übersicht

Beschreibung

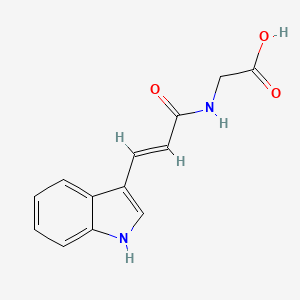

Indolylacryloylglycine, also known as trans-indolyl-3-acryloylglycine, is a compound consisting of an indole group attached to an acrylic acid moiety, which is in turn attached to a glycine molecule. This compound has been shown to isomerize when exposed to light. It is likely a metabolic intermediate in the biosynthesis of tryptophan and is synthesized from tryptophan via indolepropionic acid and indoleacrylic acid . This compound may also be produced by certain elements of the mammalian gut microbiota by phenylalanine ammonia-lyase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolylacryloylglycine is synthesized from tryptophan via indoleacrylic acid through the conjugation of glycine to indoleacrylic acid via endogenous enzymes such as glycine N-acyltransferase . The indoleacrylic acid must be first conjugated to CoA for this reaction to occur .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Indolylacryloylglycine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: Substitution reactions can occur at the indole or acrylic acid moieties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole derivatives, while reduction can yield simpler amino acids .

Wissenschaftliche Forschungsanwendungen

Biomarker for Autism Spectrum Disorders

One of the most notable applications of indolylacryloylglycine is its potential role as a biomarker for autism spectrum disorders (ASDs). Research indicates that urinary levels of this compound are significantly elevated in children diagnosed with ASDs compared to control groups. A study conducted with blinded cohorts showed no significant difference in levels when comparing children with and without ASDs, suggesting variability in findings and the need for further investigation into its diagnostic utility .

- Case Study : In a study involving 56 children with ASDs and 155 controls, urinary concentrations of this compound were analyzed. The results indicated that while there were initial hypotheses supporting its use as a diagnostic marker, subsequent analyses revealed no consistent differences across groups .

Potential Marker for Gastrointestinal Dysfunction

This compound has also been suggested as a marker for gastrointestinal dysfunction. Elevated urinary levels have been associated with various gastrointestinal disorders, indicating its role in metabolic pathways linked to gut health. This connection is particularly relevant in understanding the microbiome's influence on host metabolism .

- Research Findings : Studies have shown that this compound may reflect alterations in gut microbial activity, which could contribute to gastrointestinal symptoms observed in certain conditions, including autism and other neurodevelopmental disorders .

Oncology Applications

Another promising application of this compound is its potential use as a biomarker to differentiate between high-grade and low-grade bladder cancer. Research has indicated that urinary levels of this compound may vary significantly between patients with different grades of bladder cancer, suggesting its utility in clinical diagnostics .

- Case Study : A study investigating urinary metabolites in bladder cancer patients found that this compound levels could help distinguish between tumor grades, thus aiding in more accurate diagnosis and treatment planning .

Food Consumption Biomarker

This compound has been detected in various food sources such as chicken, pork, and cow's milk. This presence raises the possibility of using it as a biomarker for dietary intake, particularly concerning animal products. The metabolic pathways leading to its production from dietary sources highlight the interplay between nutrition and metabolic health .

Metabolomic Studies

The compound's role in metabolomics is significant, particularly concerning its association with tryptophan metabolism. Alterations in the levels of this compound can indicate disruptions in metabolic pathways involving aromatic amino acids, which are crucial for various physiological functions .

- Research Insights : Recent studies have emphasized the importance of analyzing urinary metabolites like this compound to understand metabolic variations during pregnancy and other physiological states, providing insights into potential complications or health conditions .

Summary Table of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Autism Spectrum Disorders | Potential biomarker for diagnosis | Elevated urinary levels reported; inconsistent findings across studies |

| Gastrointestinal Dysfunction | Indicator of gut health and microbial activity | Elevated levels linked to gastrointestinal issues |

| Oncology | Differentiation between high-grade and low-grade bladder cancer | Variations in urinary levels observed among different tumor grades |

| Food Consumption | Possible biomarker for dietary intake | Detected in various animal products; indicates dietary influences on metabolism |

| Metabolomics | Insights into tryptophan metabolism and physiological changes | Used in studies analyzing metabolic variations during pregnancy |

Wirkmechanismus

Indolylacryloylglycine exerts its effects through its role as a metabolic intermediate in the biosynthesis of tryptophan. It interacts with various enzymes, including glycine N-acyltransferase, to facilitate the conversion of tryptophan into other metabolites . The molecular targets and pathways involved include the gut microbiota and metabolic pathways related to amino acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Indoleacrylic Acid: A precursor in the synthesis of indolylacryloylglycine.

Indolepropionic Acid: Another metabolic intermediate in the biosynthesis of tryptophan.

Indole-Acetylaspartic Acid: A compound with similar metabolic roles.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of tryptophan and its potential as a biomarker for various metabolic conditions. Its ability to isomerize when exposed to light also distinguishes it from other similar compounds .

Biologische Aktivität

Indolylacryloylglycine (IAG) is a compound derived from the conjugation of glycine with indoleacrylic acid, a metabolite of tryptophan. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory effects, potential roles in cancer treatment, and implications in metabolic processes. This article explores the biological activities of IAG, supported by research findings, case studies, and relevant data.

- Chemical Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : Approximately 244.25 g/mol

- Structure : IAG features a fused indole structure which is crucial for its biological activity.

1. Anti-inflammatory Effects

IAG has demonstrated significant anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Mechanism : IAG may inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators.

- Case Study : A study highlighted its role in reducing intestinal inflammation, suggesting its potential use in gastrointestinal disorders.

2. Cancer Treatment Potential

IAG has been identified as a potential biomarker in cancer diagnostics and treatment efficacy assessments.

- Research Findings : In a study involving endometrial cancer patients, IAG was part of a panel of metabolites that showed predictive ability for treatment outcomes, achieving an area under the curve (AUC) of 0.982 in training sets .

| Metabolite | AUC (Training) | Sensitivity | Specificity |

|---|---|---|---|

| This compound | 0.982 | 0.975 | 0.967 |

3. Role in Metabolism

IAG is involved in various metabolic pathways, particularly those related to amino acids and gut microbiota interactions.

- Gut Microbiota Interaction : The synthesis of IAG involves gut microbiota, which plays a crucial role in its bioavailability and metabolic effects .

- Metabolomic Studies : Metabolomic analyses have shown that IAG levels fluctuate based on dietary intake and gut health, indicating its potential as a biomarker for metabolic health .

Comparative Analysis with Related Compounds

IAG shares structural similarities with other compounds derived from tryptophan metabolism. The following table compares IAG with related metabolites:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Indoleacrylic Acid | C₁₃H₉NO₂ | Precursor to IAG; plant hormone |

| Glycine | C₂H₅NO₂ | Amino acid involved in numerous metabolic processes |

| Tryptophan | C₁₁H₁₂N₂O₂ | Precursor to serotonin; important neurotransmitter |

Research Findings

Recent studies have emphasized the importance of IAG in clinical settings:

- A metabolomic study identified IAG as a significant metabolite associated with fertility-sparing treatment efficacy in endometrial cancer patients .

- Another study highlighted the role of IAG in modulating gut health and its implications for conditions such as autism spectrum disorders through alterations in gut flora .

Eigenschaften

IUPAC Name |

2-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(15-8-13(17)18)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-7,14H,8H2,(H,15,16)(H,17,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFVCFSAWHIOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolylacryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3475-68-1, 61994-17-0 | |

| Record name | Indolylacryloylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolylacryloylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEY8PP6VM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolylacryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.